Comparative Uranium Sorption: N-Phenyl vs. Analogs
In a direct head-to-head study, chitosan Schiff bases were synthesized by condensing chitosan with three analogs of the target compound: the parent N-phenylacetamide (DP), the 4-methoxyphenyl derivative (DO), and the 4-bromophenyl derivative (DB). The resulting sorbents (C-D-P, C-D-O, and C-D-B, respectively) were evaluated for U(VI) removal from aqueous solution. At optimal pH=4.0, the maximum sorption capacities were 214.2 mg U/g for the target compound's derivative (C-D-P), compared to 272.8 mg U/g for C-D-O and 174.7 mg U/g for C-D-B [1].
| Evidence Dimension | Maximum Uranium (VI) Sorption Capacity |
|---|---|
| Target Compound Data | 214.2 mg U/g (as its derived chitosan Schiff base, C-D-P) |
| Comparator Or Baseline | C-D-O (derived from 4-methoxyphenyl analog): 272.8 mg U/g; C-D-B (derived from 4-bromophenyl analog): 174.7 mg U/g |
| Quantified Difference | Target (C-D-P) is 58.6 mg U/g (21.5%) lower than C-D-O and 39.5 mg U/g (22.6%) higher than C-D-B. |
| Conditions | Chitosan Schiff base sorbents; U(VI) in aqueous solution at pH=4.0; equilibrium within 60 min contact time. |
Why This Matters
This demonstrates that the N-phenyl substitution provides a distinct, intermediate sorption capacity that is neither the highest nor lowest among close analogs, enabling researchers to select this compound for applications requiring a specific balance of sorption performance and synthetic accessibility.
- [1] Salem, H. M., Orabi, A., Hamed, A., Ismaiel, D., Saad, G., Abdelhamid, I., Elwahy, A., & Elsabee, M. (2025). Synthesis and characterization of chitosan bearing indole linked N-arylacetamide moiety for effective removal of uranyl ions from waste solution. International Journal of Biological Macromolecules, 311(Pt 4), 144100. https://doi.org/10.1016/j.ijbiomac.2025.144100 View Source
